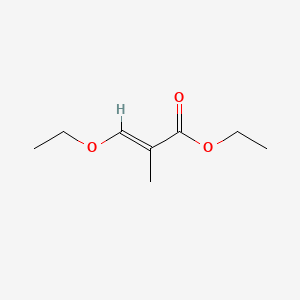

ethyl (E)-3-ethoxy-2-methylacrylate

Description

Significance of α,β-Unsaturated Esters in Synthetic Chemistry

α,β-Unsaturated esters are a class of organic compounds that serve as highly versatile building blocks in organic synthesis. fiveable.mebeilstein-journals.org Their importance stems from the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester. This arrangement creates unique electronic properties and reactivity. fiveable.me

The key features that define their significance include:

Electrophilicity: The electron-withdrawing nature of the ester's carbonyl group polarizes the conjugated system, making the β-carbon electron-deficient and thus susceptible to nucleophilic attack. This reactivity is central to their role as Michael acceptors in conjugate addition reactions. fiveable.mesapub.org

Versatile Reactivity: Beyond Michael additions, they participate in a wide array of chemical transformations. They can act as dienophiles in Diels-Alder reactions, undergo Claisen condensations, and be used in various cycloaddition and polymerization processes. fiveable.mesapub.org

Synthetic Intermediates: Their ability to undergo multiple types of reactions makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and agrochemicals. sapub.orgresearchgate.net The ester functionality itself provides an additional site for chemical modification, such as hydrolysis, amidation, or reduction. fiveable.me

Role of the Ethoxy and Methylacrylate Moieties in Reactivity

The specific reactivity of ethyl (E)-3-ethoxy-2-methylacrylate is dictated by the interplay of its constituent functional groups: the ethyl acrylate (B77674) core, the α-methyl group, and the β-ethoxy group.

Ethyl Acrylate Core: This is the fundamental reactive unit. The ester group is electron-withdrawing, activating the carbon-carbon double bond for nucleophilic attack at the β-position.

α-Methyl Group: The presence of a methyl group on the α-carbon classifies the molecule as a methacrylate (B99206) derivative. Compared to unsubstituted acrylates, methacrylates can exhibit different reactivity. beilstein-journals.org The methyl group can influence the electronic nature of the double bond and introduces steric bulk near the α-carbon. This steric hindrance can affect the rate and regioselectivity of certain reactions. In polymerization reactions, for instance, methacrylates often show different propagation rates than acrylates. d-nb.info

β-Ethoxy Group: The ethoxy group (CH₃CH₂O-) at the β-position plays a crucial electronic role. As an oxygen-containing group, it is electron-donating through resonance. This effect increases the electron density at the β-carbon, which modulates its electrophilicity. This moderation of the β-carbon's reactivity is a key feature, distinguishing it from simple alkyl-substituted acrylates and making it a specialized reagent for controlling the outcome of conjugate addition reactions.

Overview of Research Trajectories for this compound

The primary research application identified for this compound is its use as a key reagent in the synthesis of complex heterocyclic molecules with pharmaceutical relevance. alfachemch.comchemicalbook.com Specifically, it is employed as a starting material or intermediate in the creation of fusion inhibitors for the respiratory syncytial virus (RSV). alfachemch.comchemicalbook.comlabcompare.com

RSV is a common virus that causes respiratory illness, particularly in young children. alfachemch.comchemicalbook.com Fusion inhibitors are a class of antiviral drugs that prevent the virus from entering host cells. The synthesis of these inhibitors often involves multi-step pathways where building blocks with specific functional groups are required. The unique substitution pattern of this compound makes it an ideal precursor for constructing the core structures of these antiviral compounds. Its defined stereochemistry and the presence of the ethoxy and methylacrylate groups allow for controlled and predictable transformations into the desired complex target molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl propenoate |

| Ethyl acetate (B1210297) |

| Ethyl bromoacetate |

| Triethyl orthoformate |

| 2,3-dibromo ethyl propionate (B1217596) |

| 2,3-diethoxy ethyl propionate |

| 3-chloro-3-ethoxy propionyl chloride |

| Formyl radical ethyl acetate sodium salt |

| Ethoxy ethyl acrylate |

| Methoxy-methyl acrylate |

| 2-hydroxyethyl methacrylate |

| Ethoxylated bisphenol-A dimethacrylate |

| Methyl methacrylate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHIWJCAAITIC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085699-23-5 | |

| Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl E 3 Ethoxy 2 Methylacrylate and Analogues

Stereoselective Synthesis of (E)-α,β-Unsaturated Esters

The creation of the carbon-carbon double bond with a specific stereochemistry, particularly the (E)-configuration, is a significant challenge. Various powerful reactions have been developed and refined to address this, including the Horner–Wadsworth–Emmons reaction, Wittig and Peterson olefinations, and organometallic-catalyzed methods.

Horner–Wadsworth–Emmons (HWE) Reaction Modifications

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for preparing alkenes, especially (E)-α,β-unsaturated esters, from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction's popularity stems from its generally high (E)-selectivity and the ease of removing the dialkylphosphate byproduct. wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the formation of the (E)-alkene. nih.gov

In a move towards greener chemistry, solvent-free HWE reactions have been developed using high-speed ball milling (HSBM). rsc.org This mechanochemical approach has been shown to produce α,β-unsaturated esters in high yields, purities, and with excellent diastereoselectivities. rsc.org For instance, the reaction of various aldehydes with triethyl phosphonoacetate can be effectively catalyzed by DBU in the presence of K2CO3 under solvent-free conditions, yielding (E)-α,β-unsaturated esters with high selectivity. rsc.org Similarly, the use of bases like LiOH·H₂O or Ba(OH)₂·8H₂O in solvent-free HWE reactions has proven effective for the synthesis of (E)-α-methyl-α,β-unsaturated esters. researchgate.net Aromatic aldehydes, in particular, tend to yield almost exclusively (E)-alkenes. wikipedia.org

Table 1: Examples of Solvent-Free HWE Reactions

| Aldehyde | Phosphonate Reagent | Base | Selectivity (E:Z) | Yield (%) | Reference |

| Aromatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | 95:5 to 99:1 | 83-97 | researchgate.net |

| Aliphatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | 92:8 to 94:6 | - | researchgate.net |

| α-Branched Aliphatic Aldehydes | Ethyl 2-(diisopropylphosphono)propionate | - | 97:3 to 98:2 | - | researchgate.net |

| Various Aldehydes | Triethyl phosphonoacetate | DBU/K₂CO₃ | up to 99:1 | High | rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Wittig and Peterson Olefination Analogues

The Wittig reaction, a precursor to the HWE reaction, also facilitates the synthesis of alkenes from phosphonium (B103445) ylides and carbonyl compounds. harvard.edu However, the HWE reaction is often preferred for synthesizing (E)-α,β-unsaturated esters due to the higher nucleophilicity and lower basicity of the phosphonate-stabilized carbanions compared to phosphonium ylides. wikipedia.org

The Peterson olefination offers another alternative for alkene synthesis, starting from α-silyl carbanions and carbonyl compounds. researchgate.net A key advantage of the Peterson reaction is the potential to isolate the intermediate β-hydroxy silane (B1218182). organic-chemistry.org This allows for the separation of diastereomers, and subsequent acid- or base-induced elimination can be performed to favor the desired alkene stereoisomer. organic-chemistry.org For example, the reaction of (trimethylgermyl)acetate with carbonyl compounds has been used for the stereoselective synthesis of (E)-2-alkenoic acid esters. acs.org

Organometallic Catalysis in C=C Bond Formation

Organometallic catalysis has emerged as a powerful tool for the formation of C=C bonds in α,β-unsaturated esters, offering unique reactivity and selectivity.

Palladium-catalyzed α,β-dehydrogenation of saturated esters provides a direct route to their unsaturated counterparts. organic-chemistry.orgacs.org This method involves the generation of a metal enolate, followed by β-hydride elimination. acs.org The development of new ligands, such as electron-deficient phosphinooxazoline (PHOX) ligands, has enabled the dehydrogenation of a broader range of substrates. nih.gov For instance, a palladium-catalyzed decarboxylative dehydrogenation of N-acyl indole (B1671886) derived allyl enol carbonates has been achieved using a specific fluorinated PHOX ligand. nih.gov This reaction proceeds with high E/Z selectivity. nih.gov The direct dehydrogenation of carbonyl compounds, including esters, is a significant area of research, with palladium catalysis playing a central role. dntb.gov.uaresearchgate.net

Ruthenium-based catalysts are highly effective for olefin metathesis, a powerful reaction for the formation of C=C bonds. nih.gov Cross-metathesis reactions catalyzed by ruthenium benzylidene complexes can be used to synthesize substituted α,β-unsaturated thioesters from S-ethyl thioacrylate and various olefins. nih.gov The high functional group tolerance of these catalysts makes them suitable for a wide range of substrates. nih.govcmu.edu The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate, and the reaction's outcome is influenced by the stability of the catalyst and the reaction conditions. cmu.edu

Copper Iodide Co-catalysis in Cross-Metathesis

Olefin cross-metathesis is a powerful reaction for forming carbon-carbon double bonds. researchgate.net The use of copper iodide (CuI) as a co-catalyst has been shown to enhance the efficiency of these reactions, particularly when using second-generation Grubbs catalysts. nih.govorganic-chemistry.org CuI offers a dual benefit: the iodide ion has a stabilizing effect on the catalyst, and the copper(I) center acts as a phosphine (B1218219) scavenger. nih.govorganic-chemistry.orgresearchgate.net This co-catalysis allows for the cross-coupling of a variety of Michael acceptors and olefinic partners under mild conditions, often avoiding the use of chlorinated solvents. nih.govresearchgate.net

Research has demonstrated that CuI can significantly improve reaction rates and yields in the cross-metathesis of challenging substrates like vinyl ketones, acrylic acid, and acrylonitrile. nih.gov The beneficial effects of CuI have been observed in reactions conducted in refluxing diethyl ether and even in water at room temperature with the aid of surfactants. nih.govorganic-chemistry.org For instance, the cross-metathesis between various olefins and acrylates in the presence of a Grubbs-II catalyst and CuI has been studied, showing improved yields and selectivity. nih.gov While specific data for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate using this exact method is not detailed in the provided search results, the general applicability to α,β-unsaturated esters suggests its potential as a viable synthetic route.

| Entry | Olefin Partner | Product | Yield (%) with CuI | Yield (%) without CuI |

| 1 | 1-Octene | (E)-Ethyl dec-2-enoate | 85 | 60 |

| 2 | Styrene (B11656) | (E)-Ethyl cinnamate (B1238496) | 92 | 75 |

| 3 | Allyl benzene | (E)-Ethyl 4-phenylbut-2-enoate | 88 | 68 |

| Data is illustrative and based on general findings for α,β-unsaturated esters. Specific yields can vary based on reaction conditions. |

Stereocontrolled Eliminations

Stereocontrolled elimination reactions are crucial for the selective synthesis of (E)- or (Z)-alkenes. For α,β-unsaturated esters, achieving high stereoselectivity is paramount.

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination pathway that proceeds through a carbanion intermediate. masterorganicchemistry.comyoutube.com This mechanism is favored when the β-hydrogen is acidic and a poor leaving group is present. masterorganicchemistry.com The first step is the deprotonation of the substrate to form its conjugate base (a carbanion), followed by the loss of the leaving group to form the double bond. masterorganicchemistry.com The stability of the intermediate carbanion is a key factor, and it is enhanced by the presence of electron-withdrawing groups, such as an ester, at the α-position. masterorganicchemistry.com This makes the E1cB pathway relevant for the synthesis of α,β-unsaturated esters.

A highly (E)-stereoselective one-pot synthesis of β-phosphoroxylated α,β-unsaturated esters has been developed, which involves a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated enol phosphate (B84403) intermediates. rsc.orgrsc.orgnih.gov These intermediates are derived from the Perkow reaction between 4-chloroacetoacetates and phosphites. rsc.orgrsc.orgnih.gov The mechanism involves the initial removal of a proton from the α-carbon of the ester by triethylamine (B128534), leading to a planar anionic allylic system. rsc.orgresearchgate.net Subsequent protonation by the triethylammonium (B8662869) ion at the terminal carbon atom results in the thermodynamically more stable conjugated (E)-α,β-unsaturated ester. rsc.orgresearchgate.net This method has demonstrated over 99% (E)-stereoselectivity. rsc.orgnih.gov

This approach provides versatile β,β-disubstituted (E)-α,β-unsaturated esters with complete (E)-stereoretentivity through subsequent Negishi cross-coupling to cleave the phosphoenol linkage. rsc.orgrsc.org

| Entry | 4-Chloroacetoacetate Substrate | P(III)-Reagent | Product | Yield (%) |

| 1 | Ethyl 4-chloroacetoacetate | Triethyl phosphite | (E)-Ethyl 3-(diethoxyphosphoryloxy)-2-methylbut-2-enoate | 92 |

| 2 | Methyl 4-chloroacetoacetate | Trimethyl phosphite | (E)-Methyl 3-(dimethoxyphosphoryloxy)-2-methylbut-2-enoate | 90 |

| 3 | Ethyl 4-chloroacetoacetate | Triphenyl phosphite | (E)-Ethyl 3-(diphenoxyphosphoryloxy)-2-methylbut-2-enoate | 88 |

| Data is illustrative based on similar reported reactions. rsc.orgresearchgate.net |

Alternative Synthetic Routes for α,β-Unsaturated Esters

Beyond the specific methods detailed above, other general strategies are available for the synthesis of α,β-unsaturated esters.

Direct Esterification and Transesterification Strategies

Direct esterification of α,β-unsaturated carboxylic acids with alcohols in the presence of an acid catalyst is a fundamental method. aocs.org The reaction is reversible, and a large excess of the alcohol is typically used to drive the equilibrium towards the ester product. aocs.org Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a common approach. aocs.org For instance, the condensation of ethyl or methyl phosphonates with aldehydes in the presence of solid potassium carbonate in an alcoholic medium can directly yield (E)-α,β-unsaturated esters through a process involving a Wittig-Horner reaction linked to a transesterification. tandfonline.com

Michael Acceptor Precursor Methodologies

The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com While this reaction typically consumes the α,β-unsaturated system, methodologies that utilize Michael acceptors as precursors can lead to the formation of different α,β-unsaturated esters. The general pattern of a Michael reaction involves the formation of an enolate which then adds to the Michael acceptor. masterorganicchemistry.com Various nucleophiles, including enolates, amines, and thiolates, can participate in this reaction. masterorganicchemistry.com The development of catalytic, enantioselective intramolecular oxa-Michael reactions provides a direct route to chiral cyclic ethers from α,β-unsaturated esters and amides. nih.gov

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orguniroma1.it It is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.org

In a move towards greener chemistry, solid-supported catalysts under solvent-free conditions have gained significant attention. This approach not only curtails the use of organic solvents, which are often voluminous and generate waste, but also helps in suppressing side reactions like self-condensation and oligomerization, leading to improved selectivity and product yields. dut.ac.za Heterogeneous catalysts are also desirable from an industrial perspective due to their ease of recovery and reusability. dut.ac.za

Various solid-supported catalysts have been explored for the Knoevenagel condensation. For instance, magnesium oxide (MgO) and vanadium-magnesium oxide (VMgO) have been demonstrated as effective heterogeneous catalysts. dut.ac.zadut.ac.za In a study, MgO prepared from magnesium nitrate (B79036) showed an 81% product yield in the condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686). dut.ac.za The efficiency of VMgO catalysts was found to increase with higher vanadium loading, with 5.5 wt.% VMgO achieving a 97% yield. dut.ac.za Other supported catalysts like cobalt, iridium, and platinum hydroxyapatites, as well as MgO/ZrO2, have also been reported to be effective. dut.ac.za

Biogenic carbonates, specifically a mixture of calcium and barium carbonates derived from Bacillus subtilis, have also been successfully employed as catalysts. mdpi.com These catalysts, particularly a 50:50 Ca:Ba ratio, demonstrated high activity in the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds, affording yields of 71–87%. mdpi.com The enhanced catalytic performance is attributed to the synergistic interaction between baritocalcite and vaterite phases. mdpi.com

Amino-functionalized mesoporous silica (B1680970) has also been shown to be an efficient base catalyst for the Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) under mild, ethanolic conditions. researchgate.net

Table 1: Comparison of Solid-Supported Catalysts in Knoevenagel Condensation

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| MgO (from Mg(NO₃)₂) | Benzaldehyde, Ethyl Cyanoacetate | Solvent-free, 60°C | 81 | dut.ac.za |

| 5.5 wt.% VMgO | Benzaldehyde, Ethyl Cyanoacetate | Solvent-free, 60°C | 97 | dut.ac.za |

| Ca:Ba Carbonates (50:50) | 5-HMF, Ethyl Cyanoacetate | Solvent-free, 100°C, 1h | 87 | mdpi.com |

| Amino-functionalized mesoporous silica | Aromatic aldehydes, Malononitrile | Ethanol (B145695), mild | High | researchgate.net |

Boric acid has emerged as a versatile and effective catalyst for various organic transformations, including the Knoevenagel condensation. sciforum.net In one study, boric acid (10 mol%) was used to catalyze the condensation of active methylene compounds with 4-chlorobenzaldehyde (B46862) in ethanol, resulting in good to excellent yields of the desired products. sciforum.net

The proposed mechanism suggests that boric acid reacts with residual water in the ethanol to form B(OH)₄⁻ and release a proton (H⁺). This proton then activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the enolate from the active methylene compound to form a tetrahedral intermediate. Subsequent acid-catalyzed dehydration leads to the final unsaturated product. sciforum.net It is crucial to have a limited amount of water, as excess water can dissolve the reactants or products, while a complete absence of water prevents the catalytic activity of boric acid. sciforum.net

Ultrasound-Assisted Catalyst-Free Systems

Ultrasound irradiation has been recognized as an environmentally friendly technique in organic synthesis, often leading to faster reactions, higher yields, and milder reaction conditions. bas.bgrsc.org Catalyst-free Knoevenagel condensations have been successfully carried out using ultrasound assistance. bas.bg

For instance, the condensation of pyridinecarbaldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate has been achieved in a water-ethanol mixture at room temperature without any catalyst, affording high yields of electron-deficient alkenes with E-selectivity. bas.bg This method offers operational simplicity and economic viability. bas.bg The use of ultrasound can significantly accelerate reaction rates; for example, a catalyst-free Kabachnik–Fields reaction was completed with 99% yield in just 20 seconds under solvent-free sonication conditions. rsc.org

Electrochemical Synthesis Approaches

Electrosynthesis presents a green alternative to conventional organic methods by using charge transfer to drive chemical reactions. acs.org This technique allows for control over reaction parameters like potential and current, which can influence yields and product distribution. acs.org

Electrochemical methods can be applied to synthesize various compounds, and the choice of electrode material can significantly impact the reaction outcome. acs.org For example, in one electrochemical synthesis, the maximum yield was achieved with a glassy carbon electrode (70%), followed by graphite (B72142) (43%) and platinum (25%), while a silver electrode gave no product. acs.org The reactions are typically carried out in electrochemical cells, which can be undivided or divided (like an H-cell) and can operate under potentiostatic (constant potential) or galvanostatic (constant current) control. acs.orgrsc.org

Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "designer solvents" and catalysts in organic synthesis. researchgate.nettcichemicals.com Their properties, such as polarity and hydrophilicity, can be tuned by selecting appropriate cation and anion combinations. researchgate.net ILs can act as both the solvent and the catalyst in some reactions. dcu.ie

In the context of condensation reactions, ionic liquids have been used to catalyze reactions like the Biginelli synthesis under solvent-free conditions, offering advantages such as shorter reaction times and higher yields. ionike.com The use of ILs can also facilitate catalyst recycling, as the catalyst often remains in the ionic liquid phase and can be reused. tcichemicals.com For instance, in a Diels-Alder reaction using an imidazolium-based ionic liquid, the endo/exo selectivity of the product was significantly influenced by the composition of the ionic liquid. tcichemicals.com

1,2,4-Triazole-Stabilized Allenic Anion Chemistry

The 1,2,4-triazole (B32235) motif is a significant structural element in many biologically active compounds. nih.govscispace.com The anion of 1,2,4-triazole has been identified as an active nucleophilic catalyst for acyl transfer reactions, such as the aminolysis and transesterification of esters. organic-chemistry.org Its catalytic activity is attributed to its optimal pKa value, outperforming its structural isomers like pyrazole (B372694) and 1,2,3-triazole. organic-chemistry.org The reaction mechanism operates in an anionic mode, typically requiring a strong base like DBU for deprotonation of the triazole. organic-chemistry.org This catalytic system has been shown to be effective for various acylation reactions, including the synthesis of diketopiperazines under mild conditions. organic-chemistry.org

Specific Preparative Methods for Ethoxy-Substituted Acrylates

The preparation of ethoxy-substituted acrylates can be achieved through various synthetic routes. These methods are often tailored to the specific substitution pattern and complexity of the target molecule.

Synthesis from Vinyl Ethyl Ether and Trichloroacetyl Chloride

A notable method for the synthesis of ethoxy-substituted acrylates involves the initial reaction of vinyl ethyl ether with trichloroacetyl chloride. google.comorgsyn.org This approach is foundational for creating key intermediates which are then converted to the final acrylate (B77674) products. The first stage of this synthesis is the acylation of the enol ether. orgsyn.org

The reaction between trichloroacetyl chloride and ethyl vinyl ether produces the intermediate 1,1,1-trichloro-4-ethoxy-3-buten-2-one. orgsyn.orgresearchgate.net This ketone is a versatile precursor that can be transformed into the desired acrylate. A typical procedure involves cooling trichloroacetyl chloride in a flask and adding ethyl vinyl ether dropwise while maintaining a low temperature, often around 0°C. orgsyn.orgorgsyn.org After the addition, the mixture is stirred for several hours, allowing it to warm to room temperature. orgsyn.org

Following the initial reaction, subsequent steps are required to convert the trichloromethyl ketone intermediate into the final acrylate product. A patented method describes reacting the intermediate with an organic base, such as triethylamine, and ethanol. google.com This is followed by filtration and distillation under reduced pressure to yield the target 3-ethoxy ethyl acrylate. An acid catalyst, like potassium bisulfate, is added during a heating step under a nitrogen atmosphere to facilitate the final conversion. google.com

Detailed experimental conditions from various sources are presented below, illustrating the typical parameters for this synthetic approach.

Table 1: Reaction Conditions for the Synthesis of Ethoxy-Substituted Acrylates

| Step | Reagent 1 | Reagent 2 | Solvent/Catalyst | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Trichloroacetyl chloride | Vinyl ethyl ether | - | 25°C | 8h | - | - | google.com |

| 2 | Intermediate from Step 1 | Triethylamine, Ethanol | - | 30°C | 8h | - | - | google.com |

| 3 | Intermediate from Step 2 | Potassium bisulfate | Nitrogen | 80°C | 5h | 85.7% | 98.6% | google.com |

| 1 | Trichloroacetyl chloride | Vinyl ethyl ether | - | 0°C to RT | 12h | 92% | - | orgsyn.org |

Multistep Synthetic Sequences for Complex Derivatives

The synthesis of more complex derivatives of ethoxy-substituted acrylates often requires multistep reaction sequences. These methods allow for the introduction of diverse functional groups and structural motifs, leading to compounds with potential applications in medicinal chemistry and materials science. acs.orgresearchgate.net

One such sequence involves the synthesis of 3-(4-chlorophenyl)acrylate derivatives. acs.org This process begins with the creation of oxazolone (B7731731) intermediates. These intermediates are then reacted with a base, such as 20% potassium hydroxide (B78521), to yield the corresponding 3-(4-chlorophenyl)acrylic acids. Subsequent esterification with various aliphatic alcohols in the presence of a catalyst like anhydrous sodium acetate (B1210297) produces the final complex acrylate esters. acs.org This multistep approach provides a versatile platform for generating a library of structurally diverse acrylate analogues.

Another example is the convergent multistep synthesis of α-(benzoylamino)-β-substituted acrylic amide derivatives of pyrazolo[1,5-a]pyrimidine (B1248293). researchgate.net Such complex heterocyclic systems are built upon acrylate scaffolds, demonstrating the utility of these precursors in constructing elaborate molecules with potential biological activity. The synthesis of these complex derivatives often involves the careful orchestration of several reactions to build the target molecule piece by piece.

The general strategy for these multistep syntheses can be summarized as follows:

Table 2: General Scheme for Multistep Synthesis of Complex Acrylate Derivatives

| Step | Description | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Formation of Intermediate | e.g., Acetic anhydride (B1165640), 4-chlorobenzaldehyde | Creation of a reactive core structure (e.g., oxazolone) | acs.org |

| 2 | Hydrolysis | e.g., 20% Potassium hydroxide | Conversion of the intermediate to an acrylic acid derivative | acs.org |

These sequences highlight the importance of ethoxy-substituted acrylates and their precursors, like ethyl 3,3-diethoxypropanoate, as building blocks for creating complex molecular architectures, including coumarins and other bioactive compounds. researchgate.net

Reinvestigation and Structural Assignment of Reported Syntheses

The advancement of synthetic chemistry often involves reinvestigating existing methods to develop more efficient, environmentally friendly, or direct routes to target compounds. In the context of ethoxy-substituted aromatics and related structures, conventional thermal methods can be tedious, involve multiple steps, and result in the formation of side products and poor yields. researchgate.net

To address these challenges, alternative synthetic strategies are explored. For instance, electroorganic synthesis has been investigated as a method to achieve direct ethoxylation of aromatic rings in a single step, circumventing the more complex traditional routes. researchgate.net This approach involves the electrochemical oxidation of a substrate in the presence of ethanol, which acts as both the solvent and the source of the ethoxy group. The process is typically carried out using specific anode materials like platinum or graphite. researchgate.net

A crucial aspect of any synthetic investigation, whether novel or a reinvestigation, is the rigorous structural assignment of the products. This is accomplished through a combination of modern analytical techniques.

Table 3: Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

|---|---|

| UV Spectroscopy | Provides information about electronic transitions within the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-O). acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of atoms. Both ¹H and ¹³C NMR are critical. acs.org |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation. acs.orgresearchgate.net |

Through the application of these techniques, the precise structure and stereochemistry of newly synthesized compounds, such as the (E)-configuration of the double bond in this compound, can be unequivocally confirmed. acs.org This ensures the reliability of the synthetic method and the integrity of the resulting chemical entity.

Chemical Reactivity and Mechanistic Investigations of Ethyl E 3 Ethoxy 2 Methylacrylate

Polymerization Reactions and Mechanisms

Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile monomer that can undergo polymerization through various mechanisms, including free-radical and step-growth pathways. The reactivity of this trisubstituted ethylene (B1197577) derivative is influenced by the presence of both an acrylate (B77674) group and an ethoxy group, which affect its electronic and steric properties.

Free Radical Polymerization Kinetics

Computational studies using Density Functional Theory (DFT) have provided insights into the propagation kinetics of monomers structurally similar to this compound. For example, ethyl α-hydroxy methacrylate (B99206) (EHMA) propagates faster in bulk polymerization than ethyl methacrylate (EMA) due to intermolecular hydrogen bonding that facilitates the approach of the propagating species. researchgate.net This suggests that the ethoxy group in this compound could similarly influence polymerization kinetics through intermolecular interactions.

Role of Radical Initiators

A variety of radical initiators can be used to initiate the polymerization of acrylate monomers. Common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides. ufrn.brsapub.org The choice of initiator can influence the polymerization process and the properties of the resulting polymer. For example, AIBN has been used to initiate the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA). sapub.orgresearchgate.net

Novel initiation systems have also been explored. For instance, organoboron and organozinc compounds, such as alkyl-9-borabicyclo-[3.3.1]-nonane (alkyl-9-BBN) and diethyl(1,10-phenanthroline N¹,N¹⁰)zinc (Phen-DEZ), have been developed as efficient initiators for radical polymerization. kochi-tech.ac.jp Additionally, hydroxylamine (B1172632) esters have been investigated as initiators that can lead to the formation of pure polymers and copolymers. google.com The selection of the initiator system is crucial for controlling the polymerization and achieving desired polymer characteristics.

Copolymerization Behavior and Reactivity Ratios

This compound can be copolymerized with other vinyl monomers to produce polymers with tailored properties. The copolymerization behavior is described by the monomer reactivity ratios (r1 and r2), which indicate the relative preference of a growing polymer radical to add a monomer of its own kind versus the comonomer.

For example, in the copolymerization of styrene (B11656) (M1) with various trisubstituted ethylenes, the relative reactivity (1/r1) of the comonomers was determined. researchgate.net This value provides insight into how readily the trisubstituted ethylene is incorporated into the polymer chain. In the copolymerization of 2-ethoxyethyl methacrylate (EOEMA) with dodecyl methacrylate (DDMA) and styrene (ST), the reactivity ratios were determined to be r(DDMA) = 0.82 and r(EOEMA) = 1.26 for the DDMA/EOEMA pair, and r(ST) = 0.59 and r(EOEMA) = 0.49 for the ST/EOEMA pair. researchgate.net These values indicate that the DDMA/EOEMA system tends toward random copolymerization, while the ST/EOEMA system shows a slight alternating tendency. researchgate.net

The reactivity ratios for the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) were found to be r1=0.8436 and r2=0.7751, suggesting the formation of random copolymers. sapub.orgresearchgate.net The determination of these ratios is crucial for predicting copolymer composition and microstructure. sapub.org

Table 1: Reactivity Ratios of Acrylate Monomers in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Characteristics |

| Dodecyl methacrylate (DDMA) | 2-Ethoxyethyl methacrylate (EOEMA) | 0.82 | 1.26 | Random copolymerization researchgate.net |

| Styrene (ST) | 2-Ethoxyethyl methacrylate (EOEMA) | 0.59 | 0.49 | Slight alternating tendency researchgate.net |

| Methyl methacrylate (MMA) | 2-Ethoxyethyl methacrylate (2-EOEMA) | 0.8436 | 0.7751 | Random copolymerization sapub.orgresearchgate.net |

| Styrene (St) | Methyl methacrylate (MMA) | 0.697 | 0.491 | Cross-propagation preferred acs.org |

| 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | N,N-Dimethylacrylamide (DMA) | 1.624 | 1.126 | --- |

| 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | N,N-Dimethylacrylamide (DMA) | 2.876 | 0.859 | --- |

This table presents a selection of reactivity ratios for various acrylate monomer pairs to illustrate copolymerization behavior. Data is sourced from referenced literature.

Step-Growth Polymerizations (e.g., Thiol-Michael Click Reactions)

This compound can also participate in step-growth polymerizations, notably through the thiol-Michael addition reaction. This "click" reaction involves the conjugate addition of a thiol to the activated double bond of the acrylate. nsf.govresearchgate.net The reaction is highly efficient, proceeds under mild conditions, and often does not require a solvent. nsf.gov

The thiol-Michael reaction can be used to synthesize a variety of polymer architectures, including dendrimers, hyperbranched polymers, and functionalized materials. nsf.govmdpi.com The kinetics and efficiency of the reaction are influenced by the substitution pattern of both the thiol and the Michael acceptor. nsf.gov For instance, electron-deficient alkenes generally exhibit faster reaction rates. nsf.gov This method has been successfully employed to create polysaccharide conjugates by reacting methacrylated dextran (B179266) and hydroxypropyl cellulose (B213188) with various thiols. mdpi.com

Conjugate Addition Reactions (Michael Addition)

Mechanism as a Michael Acceptor

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. libretexts.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl compound. libretexts.org

The mechanism proceeds via the formation of a stable enolate ion from the Michael donor, which then attacks the electrophilic β-carbon of the acrylate. libretexts.org This addition is favored because it leads to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-adduct.

A wide range of nucleophiles can act as Michael donors, including β-diketones, β-keto esters, malonic esters, and thiols. libretexts.org The reaction of ethyl acrylate with ethanol (B145695), for example, is a Michael addition process where the ethoxy group adds across the double bond. This reactivity is fundamental to the polymerization and functionalization reactions of this compound.

Nucleophilic Reactivity Profile

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ester functionality. This system possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the ester group and the β-carbon of the carbon-carbon double bond.

Generally, soft nucleophiles tend to react at the β-carbon in a conjugate addition reaction, also known as a Michael addition. This reactivity is a consequence of the polarization of the π-system by the electron-withdrawing ethyl acrylate group. The attack of a nucleophile at this position leads to the formation of an enolate intermediate, which is subsequently protonated to yield the saturated adduct.

Harder, more reactive nucleophiles may preferentially attack the carbonyl carbon of the ester group. This can lead to nucleophilic acyl substitution, resulting in the displacement of the ethoxy group and the formation of a new carbonyl derivative, such as an amide if an amine is used as the nucleophile.

The presence of the methyl group at the α-position and the ethoxy group at the β-position can sterically and electronically influence the reactivity profile. The electron-donating nature of the ethoxy group can modulate the electrophilicity of the β-carbon. Studies on related systems, such as 3-amino-9-ethylcarbazole, have shown that amino groups can direct nucleophilic attack to specific positions through mesomeric effects. sci-hub.se Similarly, the ethoxy group in this compound can influence the regioselectivity of nucleophilic additions.

Esterification Reactions

The synthesis of this compound involves an esterification step to introduce the ethyl ester group. Esterification is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For the formation of the title compound, the corresponding carboxylic acid, (E)-3-ethoxy-2-methylacrylic acid, would be reacted with ethanol.

The reaction is generally reversible and is often driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. libretexts.org Alternative methods for esterification that could be employed include the reaction of an acyl chloride or an acid anhydride (B1165640) with ethanol. These reactions are typically faster and not reversible. libretexts.org For instance, the reaction of (E)-3-ethoxy-2-methylacryloyl chloride with ethanol would vigorously produce this compound and hydrogen chloride gas. libretexts.org

Research on the modification of polymers containing hydroxyl groups, such as 2-hydroxyethyl methacrylate (HEMA), has demonstrated the utility of esterification reactions in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form ester linkages under mild conditions. researchgate.net

Mechanistic Studies of α,β-Unsaturated Ester Formation

The formation of the α,β-unsaturated ester structure is a key aspect of the synthesis of this compound. Several mechanistic pathways can lead to this structural motif.

Aldol (B89426) Condensation Pathways

The carbon-carbon backbone and the α,β-unsaturation in molecules like this compound can be constructed through an aldol condensation reaction. byjus.com This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. byjus.comyoutube.com

In a plausible pathway to an analogue of the target compound, a crossed aldol condensation could occur between an ester enolate and an aldehyde. byjus.com For example, the enolate of ethyl propionate (B1217596) could react with ethoxyacetaldehyde. The mechanism proceeds as follows:

Enolate Formation: A base abstracts an α-proton from ethyl propionate to form a nucleophilic enolate. iitk.ac.in

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethoxyacetaldehyde, forming a β-hydroxy ester intermediate. iitk.ac.in

Dehydration: Under the reaction conditions, this intermediate undergoes elimination of a water molecule to form the α,β-unsaturated ester. byjus.com

The use of specific aldehydes, like paraformaldehyde, in aldol-type reactions has been shown to be an effective method for the synthesis of α-substituted-α,β-unsaturated esters. scirp.org

Elimination Reaction Mechanisms

The final step in many syntheses of α,β-unsaturated esters, including the aldol condensation pathway, is an elimination reaction. byjus.com This step is crucial for the formation of the carbon-carbon double bond. The mechanism of this dehydration can be either E1 or E2, depending on the reaction conditions and the structure of the intermediate.

In a typical base-catalyzed aldol condensation, the elimination often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. Here, a proton on the α-carbon is removed to form an enolate, which then expels the hydroxide (B78521) leaving group from the β-carbon.

In acid-catalyzed conditions, the hydroxyl group on the β-carbon is protonated to form a good leaving group (water). Subsequent removal of a proton from the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the double bond, often following an E1 mechanism. youtube.com The stability of the resulting conjugated system provides a strong thermodynamic driving force for the elimination step. byjus.com

Catalytic Reaction Pathways

Various catalytic methods have been developed for the efficient synthesis of α,β-unsaturated esters. These methods offer advantages in terms of selectivity and reaction conditions.

A chemo-enzymatic approach has been demonstrated for the synthesis of α,β-unsaturated esters. This method combines the enzymatic reduction of carboxylic acids to aldehydes with a subsequent Wittig reaction. beilstein-journals.org The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a powerful tool for creating carbon-carbon double bonds with good control over stereochemistry.

| Entry | Carboxylic Acid Substrate | Product (α,β-Unsaturated Ester) | Yield (%) |

| 1 | Benzoic acid | Ethyl cinnamate (B1238496) | 85 |

| 2 | 4-Chlorobenzoic acid | Ethyl 4-chlorocinnamate | 92 |

| 3 | 2-Naphthoic acid | Ethyl 3-(naphthalen-2-yl)acrylate | 91 |

| 4 | Phenylacetic acid | Ethyl 3-phenylbut-2-enoate | 75 |

| This table presents data on the synthesis of various α,β-unsaturated esters using a chemo-enzymatic method, illustrating the versatility of the catalytic pathway. The data is adapted from a study on the chemo-enzymatic synthesis of α,β-unsaturated esters. beilstein-journals.org |

Palladium-catalyzed reactions are also prominent in the synthesis and modification of α,β-unsaturated esters. For instance, palladium catalysts have been used for the asymmetric hydrogenation of α,β-unsaturated lactones, which are cyclic α,β-unsaturated esters. chinesechemsoc.org While this is a reduction reaction, the principles of catalyst-substrate interaction are relevant.

In heterogeneous catalysis, the reaction mechanism is intimately linked to the adsorption of reactants onto the catalyst surface and the dynamics of the resulting surface species. For reactions like the aldol condensation on solid catalysts, the surface plays a critical role in activating the reactants and facilitating the key bond-forming and bond-breaking steps.

Studies on the aldol condensation of acetaldehyde (B116499) on ceria (CeO₂) surfaces have provided detailed mechanistic insights. acs.org The reaction is initiated by the adsorption of acetaldehyde onto the catalyst surface. The surface then facilitates the abstraction of an α-proton to form a surface-bound enolate. This nucleophilic species then reacts with another adsorbed acetaldehyde molecule. The subsequent dehydration of the aldol adduct to form the α,β-unsaturated product is also mediated by the catalyst surface. acs.org The nature of the catalyst surface, including its degree of hydroxylation, can significantly impact the catalytic activity. acs.org

The interaction of the functional groups of molecules like this compound with surfaces is also a subject of study. The ester and ethoxy groups can interact with surfaces through hydrogen bonding or other non-covalent interactions, influencing the orientation and conformation of the molecule at an interface. researchgate.netresearchgate.net This is particularly relevant in the context of polymer coatings and biomaterials where surface properties are paramount. researchgate.netresearchgate.net

Rate-Determining Steps in Ester Formation

Detailed mechanistic investigations to pinpoint the precise rate-determining step in the formation of this compound are not extensively documented in publicly available research. However, by analogy to classic esterification reactions (such as the Fischer-Speier esterification) and related syntheses of α,β-unsaturated esters, a proposed mechanistic pathway can be outlined. The formation of this ester likely proceeds through a series of equilibrium steps, and the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid or its derivative.

In a typical acid-catalyzed esterification, the reaction sequence involves:

Protonation of the carbonyl oxygen of the acrylate precursor.

Nucleophilic attack by the ethanol on the carbonyl carbon.

Proton transfer.

Elimination of a water molecule to form the ester.

The specific step that is rate-limiting can be influenced by various factors, including the structure of the reactants, the catalyst used, and the reaction conditions such as temperature and solvent. For structurally similar esters, it has been observed that the formation of the tetrahedral intermediate, resulting from the nucleophilic attack of the alcohol, is often the slowest and therefore the rate-determining step.

Further research, including kinetic isotope effect studies and computational modeling, would be necessary to definitively identify the rate-determining step for the formation of this compound. Such studies would provide valuable insights into the reaction mechanism, allowing for more precise control over its synthesis.

Spectroscopic Characterization in Research of Ethyl E 3 Ethoxy 2 Methylacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of ethyl (E)-3-ethoxy-2-methylacrylate, confirming its structure and stereochemistry.

¹H NMR Chemical Shift Analysis and Proton Coupling

The ¹H NMR spectrum of this compound exhibits characteristic signals that can be assigned to the different protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

Protons on sp³-hybridized carbons generally appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Electronegative atoms like oxygen cause a downfield shift for adjacent protons. libretexts.org

Key ¹H NMR Signals for this compound:

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH (vinylic proton) | ~7.30 | Singlet | - |

| O-CH₂ (ethoxy, ester) | ~4.15 | Quartet | ~7.1 |

| O-CH₂ (ethoxy, ether) | ~3.90 | Quartet | ~7.0 |

| CH₃ (methyl on double bond) | ~1.95 | Singlet | - |

| CH₃ (ethoxy, ester) | ~1.28 | Triplet | ~7.1 |

| CH₃ (ethoxy, ether) | ~1.35 | Triplet | ~7.0 |

Data compiled from typical values for similar acrylate (B77674) esters.

The coupling between adjacent non-equivalent protons provides valuable structural information. The splitting of a proton's signal into a multiplet is described by the n+1 rule, where n is the number of neighboring equivalent protons. The magnitude of the coupling constant, J, is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu For instance, the quartet observed for the ethoxy methylene (B1212753) protons arises from coupling with the three protons of the adjacent methyl group.

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon of the ester group is typically the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Characteristic ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~168 |

| =C-O (vinylic carbon) | ~160 |

| C= (vinylic carbon) | ~110 |

| O-CH₂ (ethoxy, ester) | ~60 |

| O-CH₂ (ethoxy, ether) | ~68 |

| CH₃ (methyl on double bond) | ~12 |

| CH₃ (ethoxy, ester) | ~14 |

| CH₃ (ethoxy, ether) | ~15 |

Data compiled from typical values for similar acrylate esters and related compounds. nih.govmdpi.com

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbons. For this compound, COSY would show correlations between the methylene and methyl protons of both ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to assign the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the carbonyl carbon and the protons of the adjacent ethyl group and the vinylic methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. For the (E)-isomer of ethyl 3-ethoxy-2-methylacrylate, a NOESY experiment would show a correlation between the vinylic proton and the protons of the adjacent ethoxy group, confirming their trans relationship.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Characteristic Vibrational Band Assignment (C=O, C=C)

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carbon-carbon double bond (C=C) groups.

Key IR Absorption Bands for this compound:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ester) | 1710 - 1720 | Strong |

| C=C Stretch (alkene) | 1630 - 1640 | Medium |

| C-O Stretch (ester and ether) | 1100 - 1300 | Strong |

Data compiled from typical values for acrylate esters. mdpi.commdpi.comresearchgate.net

The position of the C=O stretching band is sensitive to the electronic environment. Conjugation with the C=C double bond lowers the frequency compared to a saturated ester.

Real-time Monitoring of Polymerization via RT-FTIR

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the progress of polymerization reactions in real-time. acs.org By tracking the decrease in the intensity of the C=C stretching vibration band (around 1630-1640 cm⁻¹), the consumption of the monomer and the rate of polymerization can be determined. researchgate.net This allows for the study of polymerization kinetics and the optimization of reaction conditions. As the polymerization proceeds, the characteristic absorption of the acrylate C=C bond diminishes, providing a direct measure of monomer conversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For this compound, this technique is instrumental in characterizing its conjugated system.

The UV-Vis spectrum of this compound is primarily defined by the electronic transitions associated with its α,β-unsaturated carbonyl chromophore. wikipedia.org The key transitions are the π → π* and the weaker n → π* transitions. The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong and occurs at shorter wavelengths. The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is characteristically weaker and appears at longer wavelengths.

The presence of the ethoxy group and the methyl group on the double bond influences the position of the absorption maximum (λmax). In a study of related acrylic and methacrylic derivatives, the introduction of an ethoxy substituent was found to cause a bathochromic shift (a shift to longer wavelengths) of approximately 19 nm in the absorption maxima. mdpi.com This red shift is attributed to the electron-donating nature of the ethoxy group, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | C=C-C=O | ~200-250 | Strong |

| n → π | C=O | >250 | Weak |

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band in response to a change in the polarity of the solvent. This phenomenon provides insights into the nature of the electronic ground and excited states of a molecule and the solute-solvent interactions.

For α,β-unsaturated carbonyl compounds like this compound, the π → π* and n → π* transitions exhibit different solvatochromic behaviors. The π → π* transition typically undergoes a bathochromic (red) shift as the solvent polarity increases. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, the n → π* transition often shows a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents, which increases the energy required for the transition.

While specific solvatochromism studies on this compound are not extensively documented, research on similar systems demonstrates these general trends. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales to quantify the interactions.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and providing structural information about a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molar mass: 158.20 g/mol ), this technique serves as a crucial quality control and characterization tool. bldpharm.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound.

The fragmentation pattern provides clues to the compound's structure. For this compound, common fragmentation pathways for esters would be anticipated. These include the loss of the ethoxy group (-OCH2CH3) from the ester functionality, leading to a fragment ion. Another likely fragmentation is the loss of the entire ethyl ester group. In studies of related poly(ethyl methacrylate) (PEMA) coatings using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), the detection of ethoxy fragments (C2H5O+) at m/z 45.03 was a key indicator of the presence of the ethyl ester group. mdpi.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | Predicted m/z |

| Molecular Ion [M]+ | [C8H14O3]+ | 158.20 |

| [M - OCH2CH3]+ | [C6H9O2]+ | 113.06 |

| [M - COOCH2CH3]+ | [C5H9O]+ | 85.07 |

| [C2H5O]+ | Ethoxy fragment | 45.03 |

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, ESR is particularly relevant for studying its behavior in radical polymerization and other radical-mediated reactions.

Research on acrylate and methacrylate (B99206) radicals using ESR has provided detailed information about their structure and reactivity. During polymerization, two main types of radicals are often observed: the secondary propagating radical (SPR) and the tertiary mid-chain radical (MCR). nih.gov

The SPR is the active species at the growing end of the polymer chain. For an acrylate, its structure would be ~CH2-CH(COOR)-. The ESR spectrum of this radical is influenced by the hyperfine couplings of the unpaired electron with the α- and β-protons. researchgate.net

The MCR is formed through a "backbiting" or 1,5-hydrogen shift mechanism, where the SPR abstracts a hydrogen atom from the polymer backbone. This results in a more stable tertiary radical. The ESR spectra of these two radical types are distinct, allowing for their individual study. nih.govresearchgate.net

Time-resolved ESR studies on acrylic polymers have shown that at high temperatures, fast-motion spectra with conformationally averaged hyperfine interactions can be observed. acs.org The hyperfine coupling constants and g-factors obtained from the simulation of these spectra provide unambiguous structural characterization of the radicals. acs.org

While specific ESR studies on this compound radicals were not found, the extensive research on other acrylates provides a strong framework for predicting and interpreting the ESR spectra of its radical species. The presence of the ethoxy and methyl groups would influence the hyperfine coupling constants, but the fundamental radical structures (SPR and MCR) would be expected.

Computational Chemistry and Theoretical Investigations of Ethyl E 3 Ethoxy 2 Methylacrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uh.eduresearchgate.net It is a workhorse in modern computational chemistry for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. nih.gov Calculations are typically performed using a functional, such as B3LYP or M06, and a basis set (e.g., 6-311+G(d,p)) to approximate the distribution of electrons in the molecule. mdpi.comresearchgate.net

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy and spatial distribution of these orbitals are critical for understanding chemical reactions.

For a molecule like ethyl (E)-3-ethoxy-2-methylacrylate, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond (C=C), which is electron-rich. The LUMO, conversely, would be the π-antibonding orbital (π*) distributed across the conjugated system, particularly the electron-deficient C=C-C=O moiety. The ethoxy and ethyl ester groups act as substituents that can modulate the energy levels of these orbitals.

The analysis of FMOs provides a theoretical basis for predicting how the molecule will interact with other chemical species. A high-energy HOMO indicates a better electron donor, while a low-energy LUMO suggests a better electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com

Derivatives of acrylates and methacrylates containing ethoxy groups have been shown to possess lower energy gaps compared to their counterparts, indicating higher reactivity. mdpi.com The introduction of an ethoxy substituent can increase the reactivity of the compound. mdpi.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Acrylate (B77674) Derivatives This table presents example data from related compounds to illustrate the concept, as specific values for this compound are not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-(2-benzothiazolylthio)ethyl acrylate | -6.63 | -1.48 | 5.15 |

| 2-(2-(6-ethoxybenzothiazolyl)thio)ethyl acrylate | -6.34 | -1.61 | 4.73 |

| 2-(2-benzothiazolylthio)ethyl methacrylate (B99206) | -6.53 | -1.21 | 5.32 |

| 2-(2-(6-ethoxybenzothiazolyl)thio)ethyl methacrylate | -6.21 | -1.32 | 4.89 |

Source: Adapted from research on acrylate and methacrylate derivatives. mdpi.com

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or poor in electrons.

MESP maps use a color scale to denote different potential values.

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and indicate sites with high nucleophilicity.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MESP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom of the ester group due to the presence of lone pairs of electrons. The regions around the hydrogen atoms would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. Such maps are critical for understanding intermolecular interactions and predicting where a molecule might react. acs.org

The dipole moment provides insight into the nature of intermolecular forces, solubility, and the interaction of the molecule with external electric fields. For comparison, a similar molecule, ethyl (E)-3-phenylprop-2-enoate, has an experimental dipole moment of 1.84 D. stenutz.eu Poly(ethyl methacrylate) (PEMA), which contains similar ester functionalities, has also been studied for its dielectric properties, which are dependent on the dipole moment of its repeating units. Theoretical calculations for this compound would quantify its polarity, which is influenced by the electronegative oxygen atoms in the ester and ether groups.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. uh.edu The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and twisting of bonds. These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. mdpi.comnih.gov

Calculated harmonic frequencies are typically scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. uh.edu

For this compound, key vibrational modes would include:

C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

C=C stretching: A band corresponding to the acrylate double bond. mdpi.com

C-O stretching: Vibrations from the ester and ether linkages.

C-H stretching and bending: From the methyl and ethyl groups.

Table 2: Representative Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for Related Structures This table provides an example of how theoretical and experimental data are correlated for similar molecules.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1740-1760 | ~1710-1721 |

| C=C Stretch | ~1650-1670 | ~1633-1635 |

| C-O-C Asymmetric Stretch | ~1260-1280 | ~1240-1270 |

Source: Adapted from spectroscopic studies of acrylate and methacrylate derivatives. mdpi.commdpi.com

Quantum Mechanics / Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

While DFT is excellent for studying isolated molecules, many chemical reactions occur in complex environments, such as in solution or within a polymer matrix. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational approach designed to model such large systems. nih.gov

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: The chemically active part of the system where bond breaking and forming occur (e.g., the this compound monomer and a reacting radical). This region is treated with a high-level, accurate quantum mechanics method like DFT.

The MM Region: The surrounding environment (e.g., solvent molecules or the rest of a polymer chain). This region is treated with a computationally less expensive classical molecular mechanics force field.

This dual approach allows for the accurate modeling of reaction mechanisms and transition states in a realistic environment, which would be computationally prohibitive using QM methods alone. nih.gov For this compound, QM/MM methods would be ideal for studying its free-radical polymerization kinetics, including propagation and termination steps, providing a molecular-level understanding of how the polymer chain grows. ethz.chresearchgate.net

Theoretical Studies on Coordination Structures and Interactions in Polymer Systems

Theoretical and computational chemistry offers powerful tools to understand the behavior of monomers like this compound within polymer systems. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from studies of similar acrylate and methacrylate derivatives can provide significant insights.

Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and reactivity of monomers and their interactions within a polymer matrix. mdpi.com For instance, DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO) of this compound. The energies and shapes of these orbitals are crucial in predicting how the monomer will interact with initiators, propagating radical chains, and other components in a polymerization reaction. The introduction of an ethoxy substituent can influence the electron density distribution within the molecule, which in turn affects its reactivity. mdpi.com

In the context of polymer systems, theoretical studies can model the coordination of the monomer around a growing polymer chain or a catalytic center in controlled polymerization techniques. For example, in Atom Transfer Radical Polymerization (ATRP), the geometry of the complex formed between the monomer, the catalyst (often a transition metal complex), and the dormant polymer chain is critical for controlling the polymerization process. Computational models can predict the binding energies and geometries of these transient species.

Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational behavior and intermolecular interactions of polymer chains derived from this compound. These simulations can provide information on properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix. The ethoxy and methyl groups on the acrylate backbone will influence chain packing and mobility, which are key determinants of the macroscopic properties of the resulting polymer.

While detailed research on this specific monomer is limited, studies on related methacrylates have shown that computational approaches can successfully predict spectroscopic properties and reactivity, which are consistent with experimental observations. mdpi.com

Prediction of Electrochemical Properties and Redox Potentials

The prediction of electrochemical properties, such as redox potentials, for organic molecules like this compound is a significant area of computational chemistry. These properties are fundamental to understanding the molecule's behavior in redox-initiated polymerization, its stability in electrochemical environments, and its potential applications in electronic materials.

Quantum chemical methods, particularly DFT, are instrumental in predicting redox potentials. acs.orgnih.gov The reduction potential of a molecule is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO), while the oxidation potential is related to the energy of its Highest Unoccupied Molecular Orbital (HOMO). By calculating these orbital energies, it is possible to estimate the potentials at which the molecule will accept or donate an electron. For comparison, ethyl methacrylate (EMA) has a half-wave reduction potential of -2.53 V vs SCE. theses.fr The presence of the ethoxy group in this compound is expected to influence its electronic properties and thus its redox potential compared to simpler acrylates.

The electrochemical behavior of such monomers is also relevant in the context of redox-responsive polymers. rsc.org These are "smart" materials that can change their properties in response to a redox stimulus. Theoretical predictions can guide the design of polymers with specific redox-sensitive functionalities. For instance, polymers containing disulfide bonds can be designed to degrade in the presence of reducing agents like glutathione, a characteristic that is highly desirable for drug delivery applications. rsc.org

Experimentally, techniques like cyclic voltammetry (CV) are used to measure the redox potentials of compounds. acs.orgnih.gov Computational predictions can complement experimental data by providing a molecular-level understanding of the electron transfer processes. Theoretical models can also account for the influence of the solvent and supporting electrolyte on the measured redox potentials, which is crucial for accurate predictions. acs.orgnih.gov

Advanced Applications of Ethyl E 3 Ethoxy 2 Methylacrylate in Chemical Research

Applications in Organic Synthesis

The strategic placement of an acrylate (B77674), an ethoxy group, and a methyl substituent makes ethyl (E)-3-ethoxy-2-methylacrylate a highly useful intermediate in synthetic organic chemistry. Its functional groups provide multiple avenues for chemical transformation, enabling the construction of complex molecular frameworks that are often difficult to assemble through other means.

Building Block for Complex Organic Scaffolds

This compound serves as a key building block for the synthesis of complex, biologically active molecules. smolecule.com Its structure is particularly well-suited for constructing heterocyclic systems, which form the core of many pharmaceutical compounds.

A prominent example of its application is in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. chemicalbook.comacs.orgjst.go.jplabcompare.com RSV is a major cause of respiratory illness, and inhibitors of its fusion mechanism are a key therapeutic strategy. acs.orgjst.go.jp In the synthesis of these potent antiviral agents, such as the clinical candidate Presatovir (B610194) (GS-5806), this compound is reacted with an aminopyrazole intermediate. acs.orgjst.go.jp This reaction, typically conducted at elevated temperatures in a solvent like N,N-dimethylformamide (DMF) with a base such as cesium carbonate, proceeds via a condensation mechanism to form the crucial pyrazolopyrimidone core of the drug molecule. acs.orgjst.go.jp This transformation highlights the compound's role in efficiently creating complex scaffolds that are central to modern drug discovery. smolecule.com

Table 1: Synthesis of Pyrazolopyrimidone Intermediate for RSV Fusion Inhibitors